Desleucyl vancomycin
Overview
Description
Desleucyl vancomycin is a semisynthetic derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is widely used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus. This compound is created by removing the N-methyl-leucine residue from vancomycin, which significantly alters its binding properties and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desleucyl vancomycin is typically synthesized through Edman degradation, a method that sequentially removes amino acids from the N-terminus of a peptide. In this case, the N-methyl-leucine residue is cleaved from vancomycin .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the soil actinomycete Amycolatopsis orientalis to produce vancomycin, followed by chemical modification to remove the N-methyl-leucine residue. This process requires precise control of reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Desleucyl vancomycin primarily undergoes substitution reactions due to the removal of the N-methyl-leucine residue. This modification affects its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan, a key component of bacterial cell walls .
Common Reagents and Conditions: The Edman degradation process uses phenyl isothiocyanate as a reagent to cleave the N-terminal amino acid. The reaction is typically carried out under mild alkaline conditions .
Major Products Formed: The primary product of this reaction is this compound, which lacks the N-methyl-leucine residue and exhibits altered binding properties and antimicrobial activity .
Scientific Research Applications
Mechanism of Action
Desleucyl vancomycin inhibits bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. the removal of the N-methyl-leucine residue significantly weakens this binding, reducing its antimicrobial activity. The compound’s mechanism of action involves disrupting the transglycosylation process required for peptidoglycan synthesis, leading to the accumulation of peptidoglycan precursors and inhibition of cell wall formation .
Comparison with Similar Compounds
Chlorobiphenyl-desleucyl-vancomycin: A derivative that includes a chlorobiphenyl group, enhancing its binding properties and antimicrobial activity.
Oritavancin: A semisynthetic glycopeptide antibiotic with modifications that enhance its potency against resistant bacteria.
Uniqueness: Desleucyl vancomycin is unique in that it serves as a model compound for studying the effects of structural modifications on glycopeptide antibiotics. Its reduced antimicrobial activity highlights the importance of the N-methyl-leucine residue in vancomycin’s mechanism of action .
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUQZZTTLVMFJ-LCEIAXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62Cl2N8O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115236-65-2 | |
Record name | Vancomycin hexapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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